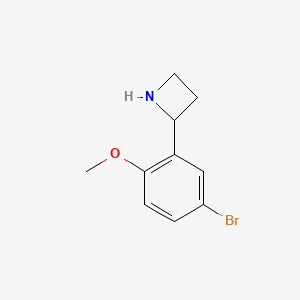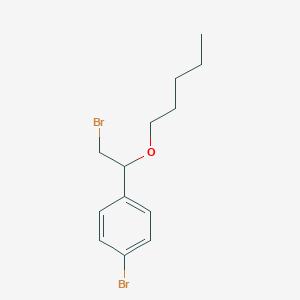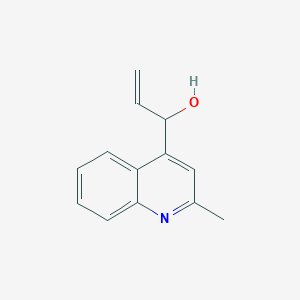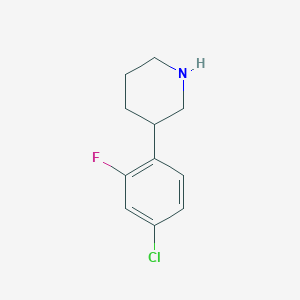
3-(4-Chloro-2-fluorophenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-2-fluorophenyl)piperidine is an organic compound with the molecular formula C11H13ClFN. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and pharmaceutical research. The presence of both chlorine and fluorine atoms in the phenyl ring enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-fluorophenyl)piperidine typically involves the reaction of 4-chloro-2-fluoroaniline with piperidine under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the aryl halide and the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chloro-2-fluorophenyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidones or reduction to form more saturated derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpiperidines, while oxidation can produce piperidones .
Aplicaciones Científicas De Investigación
3-(4-Chloro-2-fluorophenyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-2-fluorophenyl)piperidine involves its interaction with specific molecular targets in biological systems. The presence of chlorine and fluorine atoms enhances its binding affinity to certain receptors and enzymes, leading to potential biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)piperidine: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
3-(4-Fluorophenyl)piperidine: Lacks the chlorine atom, affecting its overall properties.
4-Chloro-2-fluoroaniline: The precursor used in the synthesis of 3-(4-Chloro-2-fluorophenyl)piperidine.
Uniqueness
The presence of both chlorine and fluorine atoms in this compound makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
1044768-75-3 |
|---|---|
Fórmula molecular |
C11H13ClFN |
Peso molecular |
213.68 g/mol |
Nombre IUPAC |
3-(4-chloro-2-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13ClFN/c12-9-3-4-10(11(13)6-9)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2 |
Clave InChI |
FVLCTSOPIVUNMQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)C2=C(C=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile](/img/structure/B13616960.png)
![N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine](/img/structure/B13616969.png)
![O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine](/img/structure/B13616977.png)
![2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13616980.png)
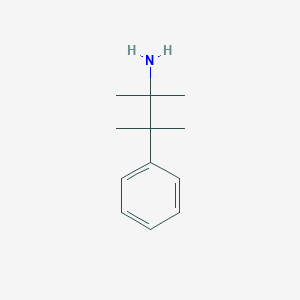
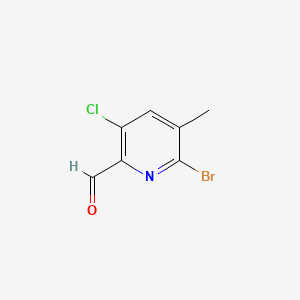
![3-[2-(Trifluoromethoxy)ethoxy]azetidine](/img/structure/B13616994.png)

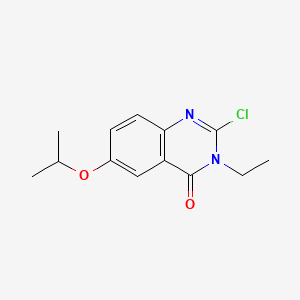
![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile](/img/structure/B13617015.png)
